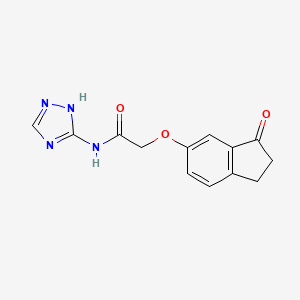

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-(1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c18-11-4-2-8-1-3-9(5-10(8)11)20-6-12(19)16-13-14-7-15-17-13/h1,3,5,7H,2,4,6H2,(H2,14,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPCMKGUCERSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

Formation of the Indene Derivative: The starting material, 3-oxo-2,3-dihydro-1H-indene, is prepared through the cyclization of appropriate precursors under acidic or basic conditions.

O-Alkylation: The indene derivative undergoes O-alkylation with a suitable halogenated acetamide derivative in the presence of a base such as potassium carbonate or sodium hydride.

Triazole Introduction: The resulting intermediate is then reacted with 1H-1,2,4-triazole under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indene moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: The compound may bind to enzymes, receptors, or DNA, thereby modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoimidazole and Benzo[d]thiazole Acetamides

Compounds such as N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-((pyridine-4-ylmethyl)amino)ethyl)-1H-benzo[d]imidazol-1-yl)acetamide (37) and derivatives in incorporate dihydroindenyl groups but replace the triazole with benzoimidazole or pyridine moieties . Additionally, the benzoimidazole derivatives in exhibit cytokine-modulating activity (e.g., IL-8, TNF-α inhibition), suggesting that the target compound’s triazole group may confer distinct immunomodulatory properties.

Heterocyclic Substitutions in Acetamide Derivatives

describes acetamide derivatives with varied heterocycles (e.g., imidazole, tetrazole) substituted at the 2-position. The target compound’s oxy linker may enhance solubility and facilitate interactions with hydrophilic binding pockets.

Agricultural Safeners with Triazole Moieties

Triazole-containing derivatives like [(1-phenyl-5-(heteroaryl)-1H-1,2,4-triazol-3-yl)oxy]acetic acid () are used as plant safeners . While these compounds share the triazole group, their phenyl-heteroaryl substitutions contrast with the target’s dihydroindenyl group.

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Hydrogen-Bonding and Physicochemical Properties

The 1,2,4-triazole group in the target compound provides two hydrogen-bond acceptors (N1 and N4) and one donor (N2-H), enabling robust interactions with biological targets . The 3-oxo group in the indenyl ring may further stabilize the molecule via conjugation, reducing metabolic degradation compared to WH7’s chlorinated phenyl group.

Biological Activity

The compound 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 299.31 g/mol. The structure features a triazole ring linked to an acetamide group and an indanone moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The triazole moiety is known for its ability to inhibit enzymes and receptors involved in various biochemical pathways. For instance, triazole derivatives often exhibit antifungal and anticancer properties by interfering with cellular processes such as DNA synthesis and cell division.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against several cancer cell lines. For example, it has been shown to inhibit the proliferation of MCF7 (breast cancer) and A549 (lung cancer) cells.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, particularly against fungal pathogens due to the presence of the triazole ring.

- Anti-inflammatory Effects : Compounds containing triazole groups often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Triazole derivative | Anticancer (MCF7) | 12 µM | |

| Indanone derivative | Antimicrobial | 15 µg/mL | |

| Triazole-based compound | Anti-inflammatory (COX inhibition) | 25 µM |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various triazole derivatives, one compound demonstrated significant cytotoxicity against MCF7 cells with an IC50 value of 12 µM. This suggests that modifications to the indanone structure may enhance anticancer efficacy.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of indanone-based compounds found that derivatives exhibited effective inhibition against fungal strains, highlighting the potential use of this compound in treating infections.

Case Study 3: Anti-inflammatory Effects

A review article discussed triazole derivatives' ability to inhibit COX enzymes significantly. Compounds similar to our target showed IC50 values around 25 µM for COX inhibition, indicating a promising avenue for anti-inflammatory drug development.

Q & A

Q. What strategies mitigate cytotoxicity in non-target tissues while retaining therapeutic efficacy?

- Methodology :

- Prodrug design : Mask the acetamide as a phosphate ester for selective activation in target tissues .

- Conjugation : Link to tumor-targeting peptides or antibodies to enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.